molecular formula C11H16N2O2 B13242635 N-(piperidin-3-ylmethyl)furan-2-carboxamide

N-(piperidin-3-ylmethyl)furan-2-carboxamide

Cat. No.: B13242635
M. Wt: 208.26 g/mol
InChI Key: FMKYQXVXHHZPRM-UHFFFAOYSA-N
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Description

N-(piperidin-3-ylmethyl)furan-2-carboxamide is a chemical compound with the molecular formula C11H16N2O2 It is known for its unique structure, which includes a piperidine ring attached to a furan ring via a carboxamide linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(piperidin-3-ylmethyl)furan-2-carboxamide typically involves the reaction of furan-2-carboxylic acid with piperidin-3-ylmethanamine. The reaction is usually carried out in the presence of coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond. The reaction conditions often include anhydrous solvents like dichloromethane and are performed under inert atmosphere to prevent moisture interference .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

N-(piperidin-3-ylmethyl)furan-2-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(piperidin-3-ylmethyl)furan-2-carboxamide has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a bioactive molecule in drug discovery and development.

    Medicine: Explored for its pharmacological properties, including potential therapeutic effects.

    Industry: Utilized in the synthesis of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism of action of N-(piperidin-3-ylmethyl)furan-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression regulation, and metabolic processes .

Comparison with Similar Compounds

Similar Compounds

  • N-(piperidin-3-ylmethyl)furan-2-carboxamide hydrochloride
  • Furan-2-carboxamide derivatives
  • Piperidine-based amides

Uniqueness

This compound stands out due to its unique combination of a piperidine ring and a furan ring, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C11H16N2O2

Molecular Weight

208.26 g/mol

IUPAC Name

N-(piperidin-3-ylmethyl)furan-2-carboxamide

InChI

InChI=1S/C11H16N2O2/c14-11(10-4-2-6-15-10)13-8-9-3-1-5-12-7-9/h2,4,6,9,12H,1,3,5,7-8H2,(H,13,14)

InChI Key

FMKYQXVXHHZPRM-UHFFFAOYSA-N

Canonical SMILES

C1CC(CNC1)CNC(=O)C2=CC=CO2

Origin of Product

United States

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